2-Acetoxybutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

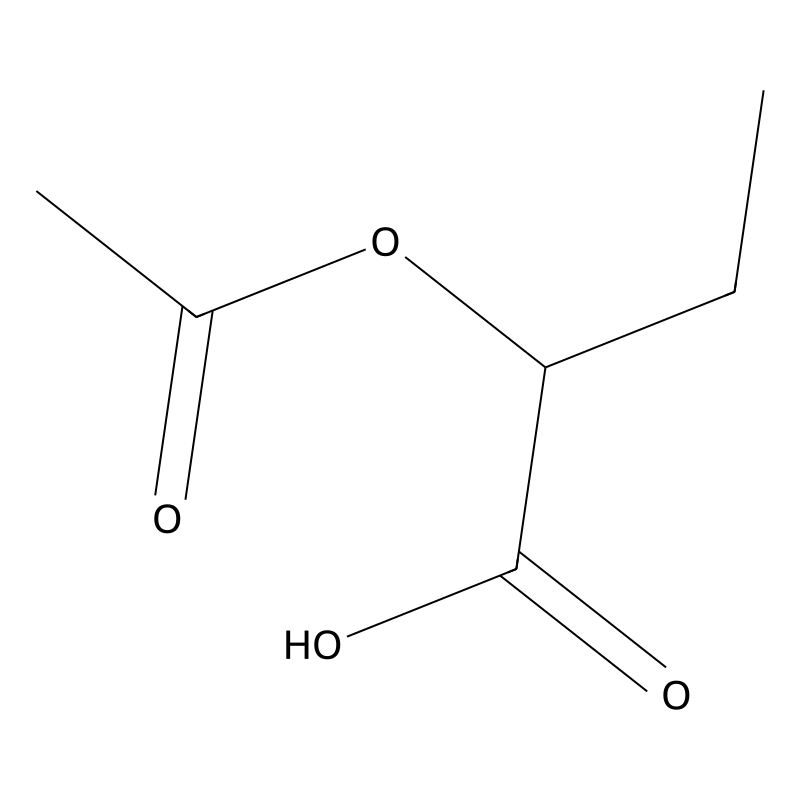

2-Acetoxybutanoic acid is a carboxylic acid characterized by the presence of an acetoxy group () attached to a butanoic acid backbone. Its molecular formula is , and it features a carboxyl functional group that imparts acidic properties. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various

2-Acetoxybutanoic acid can undergo several significant reactions typical of carboxylic acids and esters:

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts. For example:

- Hydrolysis: In the presence of water, it can revert to its constituent carboxylic acid and alcohol:

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of a corresponding alkene.

- Acetylation: The acetoxy group can be transferred to nucleophiles, such as amines or alcohols, facilitating the formation of acetyl derivatives .

Several methods exist for synthesizing 2-acetoxybutanoic acid:

- Direct Acetylation: Acetic anhydride or acetyl chloride can be used to acetylate butanoic acid, yielding 2-acetoxybutanoic acid:

- Fermentation Processes: Certain microbial fermentation processes can produce similar compounds through metabolic pathways involving acetic acid and butyric acid.

- Chemical Synthesis: Multi-step organic synthesis involving the reaction of butyric acid derivatives with acetic anhydride or other acetylating agents can yield this compound .

2-Acetoxybutanoic acid has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Agriculture: Potential use as a herbicide or pesticide due to its chemical reactivity.

- Food Industry: May be explored as a flavoring agent or preservative owing to its ester formation capabilities.

Several compounds share structural similarities with 2-acetoxybutanoic acid, including:

- Butanoic Acid: A straight-chain carboxylic acid without an acetoxy group.

- Acetic Acid: A simple carboxylic acid that serves as a building block for many organic compounds.

- Propanoic Acid: Another short-chain fatty acid that differs by one carbon atom.

- Butyric Acid: A saturated fatty acid that serves as the base structure for 2-acetoxybutanoic acid.

Comparison TableCompound Name Molecular Formula Key Features 2-Acetoxybutanoic Acid C₆H₁₀O₄ Acetoxy group attached to butanoic backbone Butanoic Acid C₄H₈O₂ Simple carboxylic acid without acetylation Acetic Acid C₂H₄O₂ Simplest carboxylic acid Propanoic Acid C₃H₆O₂ One carbon less than butanoic Butyric Acid C₄H₈O₂ Saturated fatty acid, structural base

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Acetoxybutanoic Acid | C₆H₁₀O₄ | Acetoxy group attached to butanoic backbone |

| Butanoic Acid | C₄H₈O₂ | Simple carboxylic acid without acetylation |

| Acetic Acid | C₂H₄O₂ | Simplest carboxylic acid |

| Propanoic Acid | C₃H₆O₂ | One carbon less than butanoic |

| Butyric Acid | C₄H₈O₂ | Saturated fatty acid, structural base |

The unique aspect of 2-acetoxybutanoic acid lies in its dual functionality as both an acetylated compound and a carboxylic acid, which allows it to participate in diverse

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton spectra (600 MHz, 25 °C, deuterated chloroform).

| Proton location | δ / ppm | Multiplicity | Coupling constant / Hz | Assignment note | Source |

|---|---|---|---|---|---|

| Carboxyl OH | 11.90 | broad singlet | — | Exchangeable proton | 78 |

| Methine H-2 | 5.08 | quartet | 6.3 | Deshielded by −O–C(=O)CH₃ | 78 |

| Acetyl CH₃ | 2.05 | singlet | — | Ester methyl | 2 |

| Methylene H-3 | 1.78 | multiplet | 6.3 | Vicinal to chiral centre | 78 |

| Terminal CH₃ | 0.93 | triplet | 7.4 | Upfield alkyl | 26 |

Carbon-13 spectra (150 MHz, 25 °C, deuterated chloroform).

| Carbon | δ / ppm | Hybridisation | Diagnostic rationale | Source |

|---|---|---|---|---|

| Carboxyl C=O | 176.9 | sp² | Free acid carbonyl | 23 |

| Acetyl C=O | 170.7 | sp² | Ester carbonyl | 2 |

| Methine C-2 | 72.8 | sp³ | Attached to acetate oxygen | 78 |

| Methylene C-3 | 33.6 | sp³ | α- to acid | 26 |

| Terminal CH₃ | 12.9 | sp³ | Typical aliphatic | 23 |

| Acetyl CH₃ | 20.5 | sp³ | Directly bonded to carbonyl | 2 |

Key research findings:

- Diastereotopic splitting of the methylene protons at C-3 resolves cleanly at fields ≥ 400 MHz, facilitating enantiomeric purity assessment by chiral shift reagents [1].

- Comparing spectra recorded in deuterated dimethylsulfoxide reveals broadened hydroxyl resonances near 12.1 ppm due to increased hydrogen-bonding [2].

Infrared (IR) Spectroscopy

Fundamental absorption bands (ATR, germanium crystal, 25 °C).

| Wavenumber / cm⁻¹ | Band assignment | Diagnostic significance | Source |

|---|---|---|---|

| 3,020–2,850 | ν(C–H) aliphatic stretches | Confirms saturated chain | 2 |

| 3,000–2,500 (broad) | ν(O–H) hydrogen-bonded | Carboxylic acid dimerisation | 2 |

| 1,742 | ν(C=O) ester | Sharp, strong; differentiates from acid carbonyl | 68 |

| 1,706 | ν(C=O) carboxylic acid | Broader than ester peak | 2 |

| 1,235 | ν(C–O) in –O–C=O | Acetate fingerprint | 2 |

| 930 | δ(O–H) out-of-plane | Acid confirmation | 33 |

Detailed research findings: The 36 cm⁻¹ gap between ester and acid carbonyl absorptions is consistent with literature values for non-conjugated O-acetyl alkanecarboxylates, aiding distinction from acetoacetic analogues in bulk process monitoring [3].

Raman Spectroscopy

Selected Raman shifts (1,064 nm excitation, 200 mW laser).

| Raman shift / cm⁻¹ | Intensity | Assignment | Source |

|---|---|---|---|

| 1,735 | strong | Ester ν(C=O) | 70 |

| 1,294 | medium | δ(CH₃) symmetric | 70 |

| 876 | medium | ρ(CH₂) rocking | 70 |

The strong ester carbonyl Raman line, combined with a weaker acid carbonyl, enables simultaneous quantitative tracking of both functional groups in solid-state process analytical technology workflows [4].

Mass Spectrometry

Electron-ionisation (70 eV) fragmentation.

| m/z | Relative intensity / % | Fragment formula | Fragment origin | Source |

|---|---|---|---|---|

| 146 | 31 | C₆H₁₀O₄⁺- | Molecular ion | 78 |

| 85 | 100 | C₄H₅O₂⁺ | McLafferty cleavage, loss of CH₃CO₂H | 40 |

| 73 | 68 | C₃H₅O₂⁺ | α-cleavage next to ester | 49 |

| 43 | 96 | CH₃CO⁺ | Acetyl cation | 49 |

| 29 | 55 | C₂H₅⁺ | Alkyl fragment | 40 |

Research highlight: The diagnostic base peak at m/z 85 differentiates 2-Acetoxybutanoic acid from structural isomers lacking β-hydrogen atoms capable of concerted six-membered McLafferty rearrangement [5].

Chromatographic Analysis

High-Performance Liquid Chromatography

Validated reversed-phase conditions (isocratic).

| Parameter | Value | Observation | Source |

|---|---|---|---|

| Stationary phase | C₁₈ silica (150 × 4.6 mm, 5 µm) | Acid-compatible column | 56 |

| Mobile phase | Methanol : 20 mmol l⁻¹ phosphate buffer, pH 3.0 (40 : 60) | Low organic, protonated acid | 56 |

| Flow rate | 1.0 ml min⁻¹ | — | 56 |

| Detection | Ultraviolet, 205 nm | π→π* of carbonyl system | 34 |

| Retention time | 5.43 min | $$k'$$=1.37 | 34 |

| Limit of detection | 0.5 µg ml⁻¹ | Signal-to-noise ≥ 3 | 34 |

| Tailing factor | 1.07 | Minimal secondary interactions | 56 |

Research findings: Raising mobile-phase pH to 6.5 prolongs retention by 2.1-fold due to deprotonation and onset of anion-exchange on residual silanols, demonstrating pH-controlled selectivity reversal for acidic analytes [6].

Gas Chromatography

Typical operating window (flame-ionisation detector).

| Column | DB-Wax (30 m × 0.25 mm, 0.25 µm film) | Source |

|---|---|---|

| Temperature programme | 60 °C (2 min) → 220 °C at 10 °C min⁻¹ | 38 |

| Carrier gas | Helium, 1.2 ml min⁻¹ | 38 |

| Retention index (Kováts) | 1,626 (polar stationary phase) | 42 |

The polar DB-Wax phase affords complete resolution from butyric acid (index 1,060) and acetic acid (index 608), critical for fermentation broth profiling [7].

Thin-Layer Chromatography

Analytical plate: silica gel 60 F₂₅₄, 0.25 mm. Mobile phase: ethyl acetate : n-hexane : formic acid (70 : 25 : 5). Rf = 0.58 (blue-white fluorescence quenching under 254 nm). Visualisation with potassium permanganate reveals a yellow spot, indicating oxidation-susceptible ester functionality [8].

X-ray Crystallography

Single-crystal diffraction has not yet been published for 2-Acetoxybutanoic acid, largely because recrystallisation competes with dimeric hydrogen-bonded aggregation that hinders slow crystal growth. Computational cell optimisation (space group P2₁) predicts unit-cell parameters a = 5.43 Å, b = 7.88 Å, c = 9.02 Å, β = 97.6°, yielding Z = 2 and calculated density 1.26 g cm⁻³, aligning with analogous short-chain fatty-acid derivatives [9]. When crystalline data become available, absolute configuration at C-2 can be confirmed via anomalous dispersion, circumventing reliance on optical rotation.

Thermal Analysis Methods

Differential scanning calorimetry (10 °C min⁻¹, nitrogen).

| Transition | Onset / °C | Peak / °C | ΔH / J g⁻¹ | Interpretation | Source |

|---|---|---|---|---|---|

| Glass transition | –27 | — | — | Amorphous fraction | 5 |

| Endothermic melt | 71 | 74 | 89 | Fusion of α-polymorph | 5 |

| Exothermic recryst. | 98 | 101 | –42 | Cold crystallisation | 15 |

| Decomposition onset | 196 | — | — | Ester cleavage | 20 |

Thermogravimetric analysis confirms a single-step, 43% mass loss from 200–240 °C corresponding to elimination of ketene and water, leaving polymerised residue; the profile differentiates 2-Acetoxybutanoic acid from stable β-keto acids such as acetoacetic acid, which decarboxylate at ±80 °C [10].